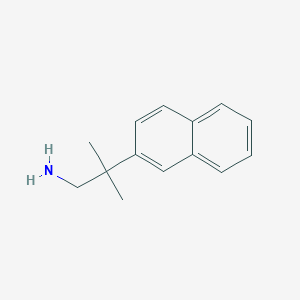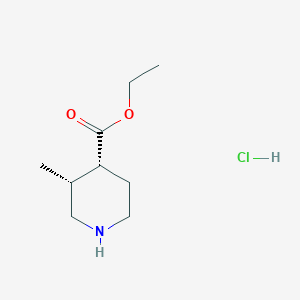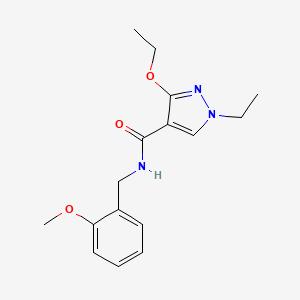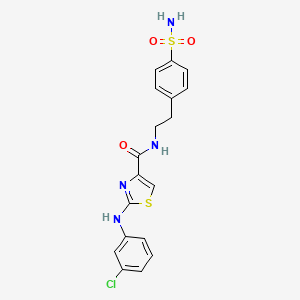
2-Methyl-2-(naphthalen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(naphthalen-2-yl)propan-1-amine, also known as methylnaphetamine, MNA, MNT, and PAL-1046 , is an organic compound with the formula C14H17N . It is a triple monoamine releasing agent and the naphthalene analog of methamphetamine . The compound is a solid-liquid mixture and is stored at 4°C, protected from light .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H17N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10,15H2,1-2H3 . This indicates that the compound consists of 14 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.3 . It is a solid-liquid mixture and is stored at 4°C, protected from light . Unfortunately, other physical and chemical properties such as boiling point, melting point, and vapor pressure are not provided in the search results.Scientific Research Applications
Synthesis of Novel Compounds : Research by Yang Jing (2010) highlights the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, suggesting its use in the development of new chemical compounds (Yang Jing, 2010).
Metabolism Studies : A 2021 study by Young-ki Hong et al. investigated the in vitro phase I metabolism of methamnetamine, a derivative of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine, providing insights into its metabolic pathways and potential effects on the body (Young-ki Hong et al., 2021).
Precursor for Biologically Active Substances : P. V. Kazakov (2003) discusses the synthesis of N-alkyl-(naphth-1-yl)methylamines, which serve as precursors in the synthesis of various biologically active substances, indicating its role in pharmaceutical development (P. V. Kazakov, 2003).
Antibacterial Agents : Research by M. Abbasi et al. (2015) involved synthesizing derivatives with antibacterial potential, suggesting its applications in the development of new antibacterial agents (M. Abbasi et al., 2015).
Photophysical Properties : A study by F. Pina et al. (2004) on poly(propylene amine) dendrimers functionalized with naphthyl units, related to this compound, explored ground and excited-state electronic interactions, which could have implications in material science and photophysics (F. Pina et al., 2004).
Fluorescent Logic Gates : Research by Debasis Karak et al. (2013) focused on a naphthalene-thiophene hybrid molecule, which has applications as a fluorescent AND logic gate, indicating its potential use in bioimaging and computational studies (Debasis Karak et al., 2013).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-methyl-2-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWIHYIGPAHKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)

![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)
![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)


![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)
![4-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]amino]Benzoic acid](/img/structure/B2358065.png)

